molecular formula C22H21FN4O2S B2629104 N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1251622-12-4

N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide

Numéro de catalogue B2629104
Numéro CAS: 1251622-12-4
Poids moléculaire: 424.49
Clé InChI: KDGMSNFOJKTOGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, a pyrazine ring, and a piperidine ring. The presence of these groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Applications De Recherche Scientifique

Glycine Transporter 1 Inhibition

Compounds structurally related to "N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide" have been investigated for their potential as glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of interest for their potential therapeutic effects in central nervous system (CNS) disorders. For example, a compound identified as a potent GlyT1 inhibitor showed promise in elevating cerebrospinal fluid glycine levels in animal models, indicating its potential for treating schizophrenia and other CNS disorders by modulating glycinergic neurotransmission (Yamamoto et al., 2016).

Antitubercular Activity

Another research area involves the design and synthesis of compounds targeting Mycobacterium tuberculosis. Compounds with aminopiperidine and thiazole structures, similar to the core structure of interest, have been evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. Some compounds exhibited significant inhibitory activity and low cytotoxicity, highlighting their potential as novel antitubercular agents (Jeankumar et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the development of anticancer agents, as they can block the formation of blood vessels necessary for tumor growth and directly interact with DNA, potentially leading to cancer cell death (Kambappa et al., 2017).

Cannabinoid Receptor Antagonists

Compounds featuring pyrazole and piperidine structures have been explored as cannabinoid receptor antagonists. These studies aim to elucidate the structure-activity relationships of cannabinoid receptor ligands, which could lead to the development of new treatments for disorders associated with the endocannabinoid system, such as obesity, addiction, and chronic pain (Lan et al., 1999).

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological targets. Based on its structure, it could potentially interact with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it .

Orientations Futures

The future research directions for this compound could include further studies of its synthesis and reactions, investigations of its biological activity, and potential applications in medicine or other fields .

Propriétés

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMSNFOJKTOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.